Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate
Overview
Description
Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is substituted at the 1-position with a 2-phenylbutanoyl group and at the 3-position with a carboxylate ester group.
Scientific Research Applications
Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-Phenylbutanoyl Group: The 2-phenylbutanoyl group can be introduced via Friedel-Crafts acylation, where the indole is reacted with 2-phenylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted indoles.
Mechanism of Action
The mechanism of action of Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, leading to modulation of cellular processes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-phenylacetyl)indole-3-carboxylate
- Methyl 1-(2-phenylpropionyl)indole-3-carboxylate
- Methyl 1-(2-phenylvaleryl)indole-3-carboxylate
Uniqueness
Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-phenylbutanoyl group at the 1-position and the carboxylate ester at the 3-position differentiates it from other similar compounds and influences its reactivity and biological activity .
Properties
IUPAC Name |
methyl 1-(2-phenylbutanoyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-15(14-9-5-4-6-10-14)19(22)21-13-17(20(23)24-2)16-11-7-8-12-18(16)21/h4-13,15H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALPJSYTWMGGKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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